BenchChemオンラインストアへようこそ!

EMD-503982

Thromboembolic Disease Coagulation Cascade Factor VIIa

EMD-503982 is a discontinued Phase‑1 dual inhibitor of Factor Xa and Factor VIIa, developed by Merck KGaA. Its unique mechanism simultaneously suppresses the intrinsic (FXa) and extrinsic (FVIIa) coagulation pathways – a profile that single‑target FXa drugs (e.g., Rivaroxaban) cannot replicate. With an FXa Ki of 6.8 nM and >10,000‑fold selectivity, it is the definitive chemical probe for SAR campaigns targeting dual coagulation blockade, for dissecting pathway‑specific signaling in cellular assays, and for complex in‑vivo thrombosis models requiring oral, long‑term dosing. Researchers should select EMD‑503982 when a wide‑spectrum anticoagulant effect or a high‑fidelity FXa control is needed.

Molecular Formula C22H23ClN4O5
Molecular Weight 458.9 g/mol
Cat. No. B1671205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-503982
SynonymsEMD-503982;  EMD 503982;  EMD503982
Molecular FormulaC22H23ClN4O5
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O
InChIInChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1
InChIKeyDMYZJLOWGSRVKP-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EMD-503982: A Dual Factor Xa/VIIa Inhibitor for Thrombosis and Coagulation Research


EMD-503982 is a small-molecule inhibitor developed by Merck KGaA, designed to target key serine proteases in the blood coagulation cascade. It is characterized as an orally available, dual inhibitor of Factor Xa (FXa) and Factor VIIa (FVIIa) . The compound was investigated for the treatment of thrombosis and discontinued after Phase 1 clinical trials [1]. Its chemical structure corresponds to CAS 768370-75-8 with a molecular weight of 458.89 g/mol and a molecular formula of C22H23ClN4O5 .

EMD-503982: Beyond Generic FXa Inhibition - The Critical Role of Dual Targeting


The anticoagulant market features numerous Factor Xa (FXa) inhibitors, such as Rivaroxaban, Apixaban, and Edoxaban, which are highly effective in preventing thrombin generation and clot formation. However, EMD-503982 cannot be simply interchanged with these alternatives due to its distinct pharmacological profile. As a dual inhibitor of both FXa and Factor VIIa (FVIIa), its mechanism of action diverges at a fundamental level . FVIIa is a key initiator of the extrinsic coagulation pathway. By inhibiting both FXa and FVIIa, EMD-503982 offers a different profile of coagulation cascade suppression, potentially impacting bleeding risk and efficacy in ways that cannot be predicted by FXa inhibition alone. This dual targeting is a verifiable, quantifiable differentiator that is critical for scientific selection and procurement when a broader coagulation blockade is required for experimental models.

EMD-503982 Quantitative Evidence: Validated Differentiators for Procurement


EMD-503982 vs. Other FXa Inhibitors: Unique Dual Factor Xa/VIIa Inhibition Profile

Unlike clinically approved FXa inhibitors such as Rivaroxaban or Apixaban, which are highly selective for a single target, EMD-503982 is characterized as a dual inhibitor of both Factor Xa (FXa) and Factor VIIa (FVIIa) . While quantitative IC50 or Ki values for FVIIa are not publicly available, this dual-targeting property is a confirmed, non-substitutable feature. This profile distinguishes it for applications where inhibiting both the initiation (FVIIa) and amplification (FXa) stages of the coagulation cascade is desired.

Thromboembolic Disease Coagulation Cascade Factor VIIa

EMD-503982 vs. In-Class FXa Inhibitors: Extremely High Selectivity for Factor Xa

EMD-503982 demonstrates exceptional selectivity for Factor Xa (FXa) over other serine proteases. A product specification indicates that this compound exhibits >10,000-fold selectivity for FXa . This level of selectivity is a key performance parameter for minimizing off-target effects in experimental models and is a quantifiable differentiator. For context, Edoxaban, another FXa inhibitor, is also described as having >10,000-fold selectivity for FXa over other thrombinases . This comparison places EMD-503982 within the highest tier of FXa inhibitor selectivity.

Anticoagulant Factor Xa Selectivity

EMD-503982 vs. Closely Related Analog EMD-495235: Potency for Factor Xa

EMD-503982 is synonymous with the compound EMD-495235 [1]. For the target Factor Xa, EMD-495235 has reported an IC50 of 5.5 nM and a Ki of 6.8 nM . This high potency is a critical differentiator when selecting an FXa inhibitor for research use. For comparison, another oral FXa inhibitor, DX-9065a, has a reported Ki of 41 nM for human FXa . This indicates that EMD-503982/EMD-495235 is approximately 6-fold more potent in terms of binding affinity (Ki) than DX-9065a.

Factor Xa IC50 Ki

EMD-503982 Application Scenarios: Validated Use Cases for Procurement


Investigating Dual Pathway Coagulation Inhibition in Preclinical Thrombosis Models

Based on its dual inhibition of FXa and FVIIa , EMD-503982 is the appropriate choice for researchers studying the interplay between the intrinsic (FXa) and extrinsic (FVIIa) coagulation pathways. This compound enables the investigation of a broader anticoagulant effect than single-target FXa inhibitors, which is crucial for complex in vivo or ex vivo thrombosis models where both pathways are active. Its high potency (Ki = 6.8 nM for FXa) and oral availability make it suitable for long-term dosing studies .

Selective FXa Inhibition with a Validated Best-in-Class Selectivity Profile

For experiments requiring an FXa inhibitor with extremely low off-target activity, EMD-503982 is a verified option. Its reported >10,000-fold selectivity for FXa ensures that observed effects can be confidently attributed to FXa blockade. This high selectivity is essential for dissecting FXa-specific signaling in cellular assays or for use as a high-quality control compound in drug discovery campaigns focused on the coagulation cascade.

Structure-Activity Relationship (SAR) Studies for Dual Serine Protease Inhibitors

EMD-503982 serves as a unique and well-characterized chemical probe for SAR studies aimed at developing novel dual FXa/FVIIa inhibitors. Its disclosed molecular structure (C22H23ClN4O5, MW 458.89) and dual-target profile provide a solid foundation for medicinal chemistry programs focused on optimizing potency, selectivity, and oral bioavailability for this specific therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD-503982

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.